
2-(Tert-butoxy)-3-(chloromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tert-butoxy)-3-(chloromethyl)pyridine is a chemical compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds with the formula C5H5N The compound is characterized by the presence of a tert-butoxy group and a chloromethyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butoxy)-3-(chloromethyl)pyridine typically involves the reaction of 2-chloromethylpyridine with tert-butyl alcohol in the presence of a base. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow reactions and the use of automated systems to ensure consistent quality and yield. The choice of reagents and conditions may vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butoxy)-3-(chloromethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield pyridine N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(Tert-butoxy)-3-(chloromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(tert-butoxy)-3-(chloromethyl)pyridine involves its interaction with specific molecular targets. The tert-butoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more easily. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Tert-butoxy)-4-(chloromethyl)pyridine
- 2-(Tert-butoxy)-5-(chloromethyl)pyridine
- 2-(Tert-butoxy)-6-(chloromethyl)pyridine
Uniqueness
Compared to similar compounds, 2-(tert-butoxy)-3-(chloromethyl)pyridine has unique reactivity due to the position of the chloromethyl group on the pyridine ring. This positional difference can influence the compound’s chemical properties and its interactions with other molecules. Additionally, the presence of the tert-butoxy group can affect the compound’s solubility and stability, making it suitable for specific applications in research and industry.
Properties
CAS No. |
1247103-20-3 |
|---|---|
Molecular Formula |
C10H14ClNO |
Molecular Weight |
199.68 g/mol |
IUPAC Name |
3-(chloromethyl)-2-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C10H14ClNO/c1-10(2,3)13-9-8(7-11)5-4-6-12-9/h4-6H,7H2,1-3H3 |
InChI Key |
PVPHBFUFSRQIME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC=N1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3,4-Dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-2(1h)-isoquinolinepropanoic acid](/img/structure/B13448997.png)
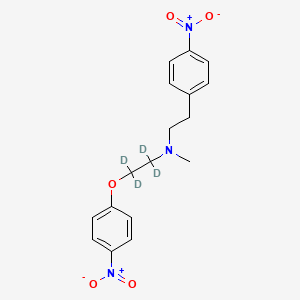
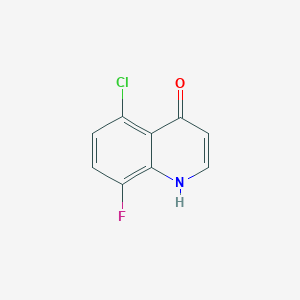
![(2R,3S,4R,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13449018.png)
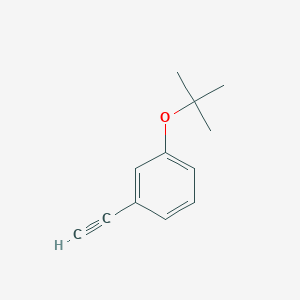
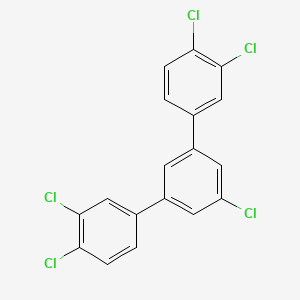
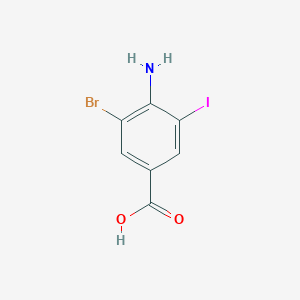
![3-[6-(hydroxymethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13449044.png)
![Methyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13449057.png)
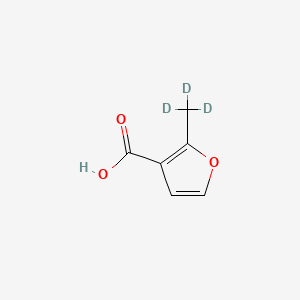


![(3R,4R)-3-Hexyl-4-[(2S)-2-hydroxypentadecyl]-2-oxetanone](/img/structure/B13449079.png)
